molecular formula C12H14N2O2 B104190 Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- CAS No. 17994-17-1

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

Cat. No. B104190
CAS RN: 17994-17-1
M. Wt: 218.25 g/mol
InChI Key: AZRQSPSPOGVDRQ-UHFFFAOYSA-N
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Description

“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is also known as Serotonin . It is a compound with the formula C10H12N2O . It plays several important roles in the body and is involved in pathways such as tryptophan metabolism, biosynthesis of alkaloids derived from the shikimate pathway, and neuroactive ligand-receptor interaction .


Synthesis Analysis

The synthesis of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” involves several reactions . It is part of the tryptophan metabolism and the biosynthesis of alkaloids derived from the shikimate pathway . The enzymes involved in its synthesis include 1.4.3.4, 1.13.11.52, 1.14.-.-, 2.1.1.49, 2.1.1.-, 2.3.1.87, and 4.1.1.28 .


Molecular Structure Analysis

The molecular structure of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 176.095 and the molecular weight is 176.2151 .


Chemical Reactions Analysis

“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is involved in several chemical reactions . These reactions are part of various pathways including tryptophan metabolism, biosynthesis of secondary metabolites, cAMP signaling pathway, neuroactive ligand-receptor interaction, axon regeneration, gap junction, synaptic vesicle cycle, serotonergic synapse, taste transduction, inflammatory mediator regulation of TRP channels, bile secretion, and chemical carcinogenesis - receptor activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” include a density of 1.1102 (rough estimate), a melting point of 167.5 °C, a boiling point of 307.83°C (rough estimate), a flash point of 205.4°C, a vapor pressure of 1.63E-07mmHg at 25°C, and a refractive index of 1.7110 (estimate) .

properties

IUPAC Name

1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQSPSPOGVDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293833
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

CAS RN

17994-17-1
Record name N-Acetyl-5-hydroxytryptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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